molecular formula C18H16O4 B2388359 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one CAS No. 331821-45-5

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Cat. No.: B2388359
CAS No.: 331821-45-5
M. Wt: 296.322
InChI Key: MOBDZHABRVPJCH-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. It is characterized by its molecular formula C18H16O4 and a molecular weight of 296.32 g/mol . This compound is known for its unique structural features, including an ethoxy group at the 6th position, a hydroxyphenyl group at the 3rd position, and a methyl group at the 4th position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one
  • 6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one
  • 6-Ethoxy-3-(4-hydroxyphenyl)-4-ethylchromen-2-one

Uniqueness

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one, also known as EMCH, is a chromone derivative recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, primarily due to its potential therapeutic effects.

EMCH is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The molecular formula of EMCH is C18H18O3C_{18}H_{18}O_3, and it exhibits a molecular weight of approximately 286.34 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of extensive research.

Antioxidant Properties

Research indicates that EMCH possesses significant antioxidant activity . It has been shown to effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. In vitro assays have demonstrated that EMCH can reduce oxidative damage in cellular models, suggesting its potential as a protective agent against oxidative stress .

Anti-inflammatory Effects

EMCH has been investigated for its anti-inflammatory properties . Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions EMCH as a candidate for the treatment of inflammatory conditions .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Research indicates that EMCH can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cell proliferation and survival. Notably, studies have reported that EMCH exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

The biological activity of EMCH is attributed to its interaction with specific molecular targets:

  • Molecular Targets : EMCH may interact with enzymes and receptors involved in oxidative stress and inflammation.
  • Pathways Involved : The compound modulates signaling pathways related to apoptosis, cell proliferation, and immune response .

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of EMCH using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the IC50 value was found to be 25μM25\,\mu M, indicating potent free radical scavenging ability compared to standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of EMCH revealed that it significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This reduction was associated with the inhibition of NF-kB signaling pathways .

Comparative Analysis

To better understand the uniqueness of EMCH's biological activities, a comparison with similar compounds is presented below:

Compound NameAntioxidant Activity (IC50)Anti-inflammatory EffectAnticancer Activity
EMCH25 µMSignificant reduction in TNF-α and IL-6Induces apoptosis in cancer cell lines
6-Methoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one30 µMModerateModerate
6-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one28 µMLowLow

Properties

IUPAC Name

6-ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBDZHABRVPJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346176
Record name 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331821-45-5
Record name 6-Ethoxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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